1-(2-Bromophenyl)butan-2-one
Overview
Description
“1-(2-Bromophenyl)butan-2-one” is an organic compound with the molecular formula C10H11BrO . It is a derivative of butan-2-one , with a bromophenyl group attached to the first carbon .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromophenyl)butan-2-one” consists of a butan-2-one backbone with a bromophenyl group attached to the first carbon . The compound has a molecular weight of 227.1 .
Physical And Chemical Properties Analysis
“1-(2-Bromophenyl)butan-2-one” is a liquid at room temperature . It has a molecular weight of 227.1 and its IUPAC name is 1-(4-bromophenyl)-2-butanone .
Scientific Research Applications
Organic Synthesis Building Blocks
1-Bromo-3-buten-2-one has been investigated as a versatile building block in organic synthesis. It is effective in the reduction to corresponding alcohols, synthesis of 5-membered-aza-heterocycles with primary amines, and formation of 5-membered-carbocycles with activated methylene compounds, although the latter yields were unsatisfactory using a one-pot procedure. These findings suggest potential pathways for synthesizing complex organic molecules from bromophenyl derivatives (Westerlund, Gras, & Carlson, 2001).
Catalysis and Synthesis Techniques
Butyldimethyl(1-phenylethyl)ammonium bromide has shown efficacy as a catalyst in the synthesis of α-amino phosphonates from aldehydes, aromatic amines, and trimethylphosphite, indicating a potential role for related bromophenyl compounds in catalyzing multi-component reactions (Reddy et al., 2005).
Materials Science and Nanotechnology
Research into ionic liquid-based microemulsions has led to the synthesis of starch nanoparticles with significant implications for drug loading and release properties. This approach, using 1-hexadecyl-3-methylimidazolium bromide and 1-octyl-3-methylimidazolium acetate, provides an efficient method for producing nanoparticles, hinting at the utility of bromophenyl derivatives in materials science (Wang et al., 2016).
properties
IUPAC Name |
1-(2-bromophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFBBTAOKUFHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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